molecular formula C18H15ClO5 B3152924 Ethyl 4-(4-(4-chlorophenoxy)phenyl)-2,4-dioxobutanoate CAS No. 74649-80-2

Ethyl 4-(4-(4-chlorophenoxy)phenyl)-2,4-dioxobutanoate

Cat. No.: B3152924
CAS No.: 74649-80-2
M. Wt: 346.8 g/mol
InChI Key: RCBASMSEIMZMQR-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(4-chlorophenoxy)phenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenoxy group attached to a phenyl ring, which is further connected to a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(4-chlorophenoxy)phenyl)-2,4-dioxobutanoate typically involves a multi-step process. One common method includes the esterification of 4-(4-(4-chlorophenoxy)phenyl)-2,4-dioxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(4-chlorophenoxy)phenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(4-(4-chlorophenoxy)phenyl)-2,4-dioxobutanoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and coatings.

    Biological Studies: Researchers study its interactions with biological systems to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism by which Ethyl 4-(4-(4-chlorophenoxy)phenyl)-2,4-dioxobutanoate exerts its effects involves its interaction with specific molecular targets. The chlorophenoxy group is known to mimic natural ligands, allowing the compound to bind to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenoxy)phenylacetate
  • Ethyl 4-(4-bromophenoxy)phenyl-2,4-dioxobutanoate
  • Ethyl 4-(4-methylphenoxy)phenyl-2,4-dioxobutanoate

Uniqueness

Ethyl 4-(4-(4-chlorophenoxy)phenyl)-2,4-dioxobutanoate is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties

Properties

IUPAC Name

ethyl 4-[4-(4-chlorophenoxy)phenyl]-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO5/c1-2-23-18(22)17(21)11-16(20)12-3-7-14(8-4-12)24-15-9-5-13(19)6-10-15/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBASMSEIMZMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(4-(4-chlorophenoxy)phenyl)-2,4-dioxobutanoate
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Ethyl 4-(4-(4-chlorophenoxy)phenyl)-2,4-dioxobutanoate
Reactant of Route 3
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Ethyl 4-(4-(4-chlorophenoxy)phenyl)-2,4-dioxobutanoate
Reactant of Route 4
Ethyl 4-(4-(4-chlorophenoxy)phenyl)-2,4-dioxobutanoate

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